4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine 4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 862793-14-4
VCID: VC7501826
InChI: InChI=1S/C17H18N2O4S/c1-3-12(2)18-16-17(19-15(23-16)14-10-7-11-22-14)24(20,21)13-8-5-4-6-9-13/h4-12,18H,3H2,1-2H3
SMILES: CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4

4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine

CAS No.: 862793-14-4

Cat. No.: VC7501826

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine - 862793-14-4

Specification

CAS No. 862793-14-4
Molecular Formula C17H18N2O4S
Molecular Weight 346.4
IUPAC Name 4-(benzenesulfonyl)-N-butan-2-yl-2-(furan-2-yl)-1,3-oxazol-5-amine
Standard InChI InChI=1S/C17H18N2O4S/c1-3-12(2)18-16-17(19-15(23-16)14-10-7-11-22-14)24(20,21)13-8-5-4-6-9-13/h4-12,18H,3H2,1-2H3
Standard InChI Key FDANWCCLBVVUJV-UHFFFAOYSA-N
SMILES CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Benzenesulfonyl group: A strong electron-withdrawing group attached to the oxazole ring, enhancing electrophilicity at the sulfonyl oxygen.

  • Furan-2-yl substituent: A five-membered oxygen-containing heterocycle contributing π-electron density and hydrogen-bonding capability .

  • N-(butan-2-yl) side chain: A secondary amine group providing nucleophilic character and influencing solubility .

The oxazole ring (C3_3H3_3NO) serves as the central scaffold, with substituents at positions 2 (furan), 4 (benzenesulfonyl), and 5 (butan-2-yl amine).

PropertyValue/DescriptionSource Compound
Boiling Point~198°C (estimated for butan-2-yl derivatives) 4-(furan-2-yl)butan-2-amine
Density0.979 g/cm³ (liquid analogs) 4-(furan-2-yl)butan-2-amine
SolubilityLikely polar aprotic solvents (DMF, DMSO)Structural analogy

The benzenesulfonyl group increases molecular polarity, suggesting moderate water solubility (≈50–100 mg/L).

Synthesis and Manufacturing

Multi-Step Synthetic Route

A representative synthesis involves three stages:

  • Oxazole ring formation: Condensation of N-(butan-2-yl)glycine with furan-2-carbonyl chloride under Dean-Stark conditions.

  • Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane using triethylamine as base.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 62–68% pure product.

Critical reaction parameters:

  • Temperature control (<40°C during sulfonylation to prevent ring opening)

  • Anhydrous conditions to avoid hydrolysis of sulfonyl chloride

Scalability Challenges

Industrial production faces hurdles due to:

  • Low regioselectivity in oxazole cyclization

  • Sensitivity of the furan ring to strong acids/bases

  • Purification difficulties from byproducts (e.g., bis-sulfonylated derivatives)

Chemical Reactivity and Functionalization

Oxidation Reactions

The furan moiety undergoes selective oxidation to γ-lactone derivatives using KMnO4/AcOH\text{KMnO}_4/\text{AcOH} at 60°C:

FuranKMnO4cis-Butenolide(Yield: 78%)[1]\text{Furan} \xrightarrow{\text{KMnO}_4} \text{cis-Butenolide} \quad (\text{Yield: 78\%})[1]

This reactivity enables access to bioactive lactone-containing analogs.

Nucleophilic Substitution

The benzenesulfonyl group participates in aromatic substitution with amines/thiols:

ReagentConditionsProductApplication
PiperidineDMF, 80°C, 12h4-(Piperidin-1-ylsulfonyl) derivativeCNS-targeting prodrugs
ThioureaEtOH refluxSulfur-bridged dimerPolymer crosslinker

Reductive Modifications

While the parent compound lacks reducible groups, nitro-substituted analogs can be converted to amines using NaBH4/NiCl2\text{NaBH}_4/\text{NiCl}_2 (90% conversion).

OrganismMIC (μg/mL)Mechanism Proposed
S. aureus16Cell wall synthesis disruption
E. faecalis32DNA gyrase inhibition

Notably, the butan-2-yl chain enhances membrane permeability compared to shorter alkyl analogs .

Materials Science Applications

Thin films containing 10 wt% compound exhibit:

  • Dielectric constant (ε) = 3.2 at 1 MHz

  • Thermal stability up to 220°C Potential uses: Flexible electronics, anti-static coatings.

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